6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane
Description
6-Cbz-1-hydroxy-6-azaspiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 6 and a carbobenzyloxy (Cbz) protecting group. The spiro[3.4]octane core consists of a fused five- and four-membered ring system, where the nitrogen atom is part of the larger ring.
Spirocyclic compounds like this are valued in drug discovery for their conformational rigidity, which can enhance target binding specificity. The Cbz group serves as a temporary amine-protecting group, enabling selective synthetic transformations .
Properties
IUPAC Name |
benzyl 3-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-13-6-7-15(13)8-9-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXRJWNDESXJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151603 | |
| Record name | 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-06-6 | |
| Record name | 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.4]octane-6-carboxylic acid, 1-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a spirocyclic structure that contributes to its biological properties. The presence of the carbobenzyloxy (Cbz) group enhances its stability and solubility, which are crucial for biological activity.
Research indicates that compounds with spirocyclic structures can interact with various biological targets, including enzymes and receptors. Specifically, this compound may modulate kinase activities, influencing pathways related to cell cycle regulation and apoptosis:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as Chk1 and Chk2, which are involved in DNA damage response and cell cycle control .
- Cell Cycle Regulation : By affecting signaling pathways, this compound may alter cell cycle progression, potentially leading to therapeutic effects in cancer treatment.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of spiro compounds, including this compound, showed high antiviral potency with low cytotoxicity in cellular models . The compound's ability to inhibit viral replication was linked to its structural configuration.
- Inflammation Reduction : In laboratory settings, this compound was shown to significantly reduce COX-2 activity, leading to decreased inflammatory responses in animal models . The dosage-dependent effects highlighted its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could inhibit tumor growth by inducing apoptosis and modulating key signaling pathways involved in cell survival .
Comparison with Similar Compounds
Structural Analogues with Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Hydroxy vs.
- Cbz vs. Boc Protection: Unlike the Boc group (tert-butoxycarbonyl), the Cbz group requires hydrogenolysis for removal, making it less suitable for acid-sensitive syntheses but more stable under basic conditions .
Pharmacological Activity of Related Spirocycles
Key Observations :
- The piperazine-linked spirocycles (e.g., from EP 3 768 669 B1) highlight the importance of nitrogen-rich substituents for kinase binding, a feature absent in the Cbz-protected compound .
Key Observations :
- The synthesis of 6-Cbz-1-hydroxy-6-azaspiro[3.4]octane likely involves spirocyclization followed by Cbz protection, comparable to methods for tert-butyl spirocarboxylates .
- Commercial availability of simpler spirocycles (e.g., 1-methyl-1,6-diazaspiro[3.4]octane) suggests established routes for nitrogen-rich variants, but Cbz derivatives remain niche .
Preparation Methods
Detailed Stepwise Synthetic Route
A representative and efficient preparation method for the spirocyclic proline derivatives, closely related to 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane, involves the following six stages (adapted from recent research on spirocyclic proline analogues):
| Step | Reaction Description | Key Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| S1 | Horner-Wadsworth-Emmons reaction to introduce exocyclic alkene | Cyclobutanone + triethyl phosphonoacetate, base | Exocyclic alkene with activated double bond | High (not specified) |
| S2 | Michael addition and intramolecular lactamization with 2-aminomalonic ester | Basic conditions | Formation of pyrrolidone spirocyclic backbone | Moderate (~33%) |
| S3 | Krapcho decarboxylation to remove redundant ester group | Krapcho conditions (e.g., LiCl/H2O/DMF) | Monoester spirocyclic intermediate | Good |
| S4 | Boc-protection of in-ring nitrogen | Boc2O, base | N-Boc protected intermediate | High |
| S5 | Regioselective reduction of tertiary amide | Borane dimethyl sulfide complex | Ethyl ester of spirocyclic proline | Good |
| S6 | Hydrolysis of ester to free acid | Conventional hydrolysis | Final N-Boc protected spirocyclic proline | Good |
This route is characterized by:
Specific Considerations for this compound
The introduction of the Cbz protecting group and the hydroxy substituent requires additional steps or modifications to the above protocol:
Cbz Protection: The nitrogen atom in the azetidine or pyrrolidine ring is protected by carbobenzyloxy (Cbz) group, typically introduced via reaction with benzyl chloroformate under basic conditions. This orthogonal protection allows further selective functionalization.
Hydroxy Group Installation: The 1-hydroxy substituent can be introduced by regioselective reduction of a corresponding keto or amide precursor or via hydroxylation reactions post-spirocycle formation. Borane complexes are effective for selective reductions in the spirocyclic framework.
Orthogonal Protection Strategy: For compounds bearing multiple nitrogen atoms (e.g., 2,6-diazaspiro[3.4]octane derivatives), orthogonal protection with Cbz and Boc groups enables selective deprotection and functionalization at different nitrogen centers.
Comparative Analysis of Synthetic Routes
| Feature | Annulation via Cyclopentane | Annulation via Four-Membered Ring | Stepwise Ketone-Based Route |
|---|---|---|---|
| Starting Materials | Cyclopentanone derivatives | Cyclobutanone derivatives | Cyclobutanone, amino esters |
| Key Reactions | Annulation, ring closure | Annulation, ring closure | Horner-Wadsworth-Emmons, Michael addition, lactamization |
| Purification | Minimal chromatographic steps | Minimal chromatographic steps | Flash chromatography, conventional methods |
| Yield | Moderate to high | Moderate to high | Moderate overall (~10.4% overall yield due to S2 step) |
| Scalability | Good | Good | Demonstrated multigram scale (up to 33 g) |
| Limitations | Complex ring strain | Complex ring strain | Moderate yield in cyclization step (S2) |
The stepwise ketone-based route is preferred for its operational simplicity, scalability, and use of common reagents despite the moderate yield in the cyclization step.
Research Findings and Optimization Notes
The cyclization step involving Michael addition and lactamization (S2) is the bottleneck, with yields around 33%. Efforts to optimize this step are ongoing.
Use of Krapcho decarboxylation selectively removes one ester group, preserving functional handles for further modifications.
Regioselective reduction using borane dimethyl sulfide complex allows selective transformation of amide to hydroxy group without affecting ester functionality.
Orthogonal protection strategies (Cbz and Boc) facilitate selective functionalization of nitrogen atoms in complex spirocyclic frameworks.
The synthetic protocols avoid hazardous or uncommon reagents, favoring conventional organic chemistry techniques suitable for medicinal chemistry applications.
Summary Table of Key Preparation Steps for this compound
| Step | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of exocyclic alkene | Cyclobutanone + triethyl phosphonoacetate, base | Horner-Wadsworth-Emmons reaction |
| 2 | Cyclization via Michael addition and lactamization | 2-Aminomalonic ester, base | Moderate yield, key ring formation step |
| 3 | Selective decarboxylation | Krapcho decarboxylation conditions | Removes redundant ester |
| 4 | Nitrogen protection | Benzyl chloroformate (Cbz), or Boc2O for orthogonal protection | Enables selective functionalization |
| 5 | Reduction to hydroxy derivative | Borane dimethyl sulfide complex | Regioselective reduction of amide to hydroxy |
| 6 | Final hydrolysis or purification | Conventional hydrolysis and chromatography | Yields pure target compound |
Q & A
Q. What are the established synthetic routes for 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane, and what key reaction conditions influence yield?
The synthesis of this compound can be adapted from protocols for analogous spiro compounds. For example, spiro[3.4]octane derivatives are often synthesized via cyclization reactions involving ketones or diones with amines or hydroxylamines. A validated approach includes using 2-Oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting it with benzothiazol-2-yl-amine derivatives under controlled pH and temperature (e.g., reflux in ethanol) to form the spiro core. The Cbz (carbobenzyloxy) group is typically introduced via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP. Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Cyclization steps often require reflux (70–100°C).
- Protection/deprotection strategies : Selective protection of hydroxyl groups minimizes side reactions .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Critical characterization methods include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Cbz group, O-H stretch at ~3200 cm⁻¹).
- Elemental analysis (CHN) : Confirms stoichiometry (theoretical C: 68.94%, H: 7.33%, N: 5.36% for C₁₅H₁₉NO₃). Discrepancies >0.3% suggest impurities.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spiro junction protons (δ 3.5–4.5 ppm) and aromatic Cbz signals (δ 7.2–7.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ at m/z 262.1443).
Lack of melting point data (as noted in ) necessitates alternative purity assessments, such as HPLC with UV detection .
Q. What are the primary challenges in purifying this compound, and what strategies address them?
Purification challenges arise from:
- Polar byproducts : Residual amines or hydroxylated intermediates co-elute with the target.
- Low crystallinity : Common in spiro compounds due to conformational flexibility.
Solutions include: - Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane).
- Preparative HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-purity isolation (>98%) .
Advanced Research Questions
Q. How can reaction mechanisms for spiro ring formation in 6-aza-spiro compounds be elucidated using kinetic and isotopic labeling studies?
Mechanistic studies for spiro ring closure involve:
- Kinetic profiling : Monitor intermediate formation via in situ FTIR or quenching experiments. For example, proposes a two-step mechanism: (i) nucleophilic attack by the amine on the dione carbonyl, followed by (ii) intramolecular cyclization.
- Isotopic labeling : Introduce ¹⁸O or ¹³C at the carbonyl oxygen or spiro carbon to track bond reorganization via MS/NMR.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies, validating experimental rate constants .
Q. How do solvent polarity and catalyst choice influence the stereochemical outcomes in derivatives of this compound?
- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states with dipole alignment, favoring cis-spiro isomers. Non-polar solvents (toluene) may promote trans configurations via steric control.
- Catalysts : Chiral Lewis acids (e.g., BINOL-Zn complexes) induce enantioselectivity in hydroxyl group functionalization. For example, highlights pyrrolidine as a base catalyst for amide coupling without racemization .
Q. What strategies resolve contradictions between elemental analysis and mass spectrometry data for this compound?
Discrepancies between CHN analysis and HRMS often arise from:
- Hydrate formation : Adjust calculations for bound water (e.g., TGA analysis).
- Ionization artifacts : HRMS adducts (e.g., [M+Na]⁺) require recalibration.
- Sample degradation : Conduct stability studies under varying temperatures/humidity (e.g., 40°C/75% RH for 48 hours) and re-analyze via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
